N-(2-benzoyl-4-chlorophenyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide
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Overview
Description
N-(2-BENZOYL-4-CHLOROPHENYL)-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE is a complex organic compound that features a benzoyl group, a chlorophenyl group, and an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BENZOYL-4-CHLOROPHENYL)-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoyl Chloride Intermediate: Benzoyl chloride is synthesized from benzoic acid and thionyl chloride under reflux conditions.
Chlorination of Benzoyl Chloride: The benzoyl chloride is then chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to obtain 2-benzoyl-4-chlorobenzoyl chloride.
Amidation Reaction: The 2-benzoyl-4-chlorobenzoyl chloride is reacted with 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-BENZOYL-4-CHLOROPHENYL)-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-BENZOYL-4-CHLOROPHENYL)-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of N-(2-BENZOYL-4-CHLOROPHENYL)-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Similar Compounds
- N-(2-BENZOYL-4-METHOXYPHENYL)-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE
- N-(2-BENZOYL-4-FLUOROPHENYL)-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE
Uniqueness
N-(2-BENZOYL-4-CHLOROPHENYL)-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C24H17ClN2O4 |
---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C24H17ClN2O4/c25-16-10-11-20(19(14-16)22(29)15-6-2-1-3-7-15)26-21(28)12-13-27-23(30)17-8-4-5-9-18(17)24(27)31/h1-11,14H,12-13H2,(H,26,28) |
InChI Key |
QHACJMHKTGAYNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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